8-Chloro Substituent Enables Palladium-Catalyzed Cross-Coupling at Position 8
The chlorine atom at the 8-position of 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups at this position. In contrast, the unsubstituted pyrido[2,3-d]pyridazin-5-one (CAS 15370-81-7) lacks this reactive handle, requiring alternative, less efficient synthetic strategies for functionalization at the 8-position. Studies on related pyrido[2,3-d]pyridazine systems demonstrate that the chloro substituent undergoes Suzuki-Miyaura cross-coupling with arylboronic acids in the presence of palladium catalysts, yielding substituted pyrido[2,3-d]pyridazines in moderate to good yields [1].
| Evidence Dimension | Synthetic Versatility (Cross-Coupling Capability) |
|---|---|
| Target Compound Data | Undergoes Pd-catalyzed cross-coupling at C8 position |
| Comparator Or Baseline | Unsubstituted pyrido[2,3-d]pyridazin-5-one (CAS 15370-81-7): No halogen handle at C8; requires alternative functionalization strategies |
| Quantified Difference | Not quantified (qualitative reactivity difference) |
| Conditions | Suzuki-Miyaura cross-coupling with arylboronic acids, Pd catalyst (class-level inference from related pyrido[2,3-d]pyridazine systems) |
Why This Matters
This synthetic handle enables rapid diversification of the core scaffold, making 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one a more valuable building block for medicinal chemistry programs than its unsubstituted counterpart.
- [1] Szalata, C., et al. (2012). Palladium-catalyzed synthesis of substituted pyrido[2,3-d]pyridazines at positions 5 and 8. Retrieved from https://typeset.io/papers/palladium-catalyzed-synthesis-of-substituted-pyrido-2-3-d-2ji4x5f0qu View Source
